

# Synthesis and Purification of CXCL8 (54-72) Peptide: An Application Note and Protocol

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## Compound of Interest

Compound Name: CXCL8 (54-72)

Cat. No.: B15609690

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## Introduction

Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8, is a pro-inflammatory chemokine that plays a crucial role in the recruitment and activation of neutrophils, making it a key mediator in various inflammatory diseases. The C-terminal region of CXCL8, specifically the peptide fragment spanning amino acids 54-72 (**CXCL8 (54-72)**), is critically involved in the interaction with glycosaminoglycans (GAGs) on the endothelial surface. This interaction is essential for the generation of a haptotactic gradient, which guides neutrophils to the site of inflammation. The synthetic **CXCL8 (54-72)** peptide is a valuable tool for studying these interactions and for the development of novel anti-inflammatory therapeutics that target the CXCL8-GAG binding axis.

This application note provides a detailed protocol for the chemical synthesis and purification of the **CXCL8 (54-72)** peptide. The methodology covers solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry.

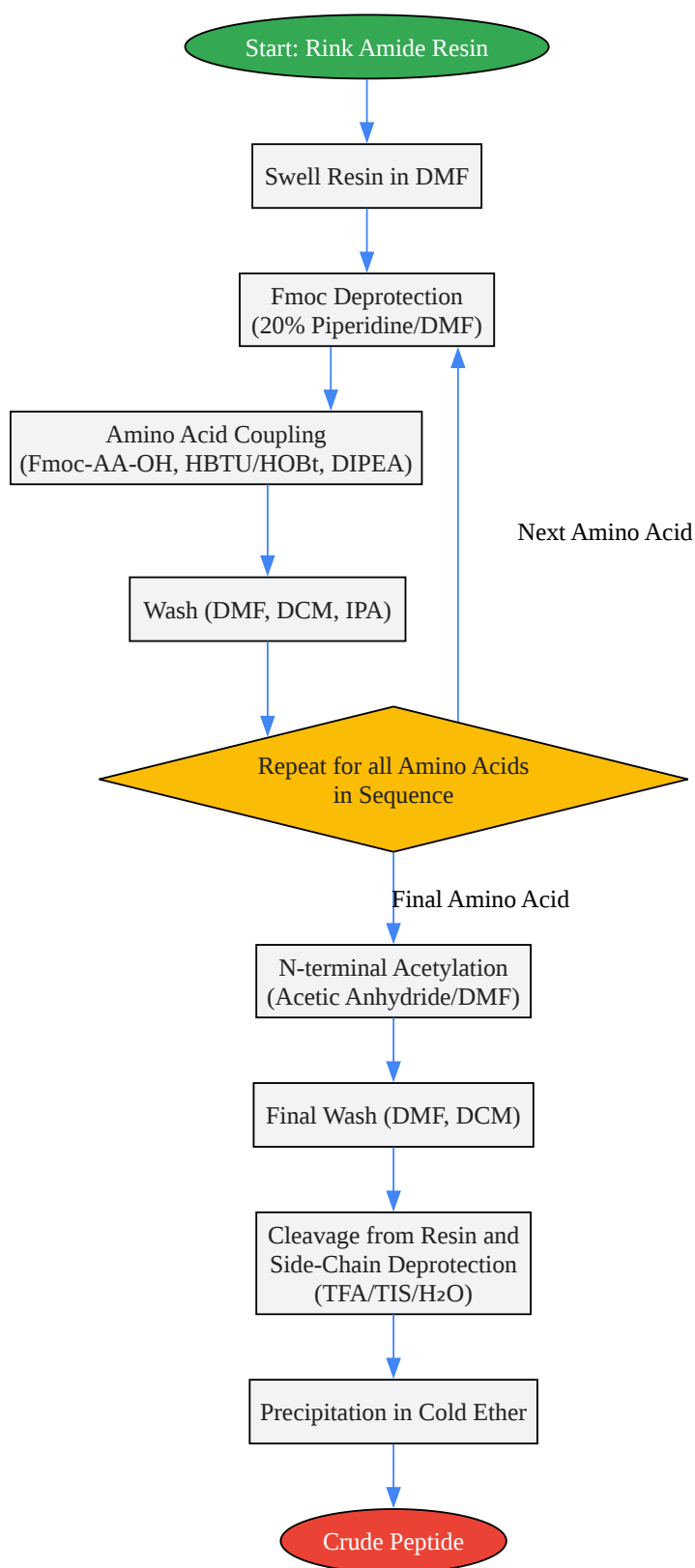
## Experimental Protocols

### Materials

- Resin: Rink Amide resin

- Fmoc-protected amino acids: Fmoc-L-Ala-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Asn(Trt)-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Glu(OtBu)-OH, Fmoc-L-Phe-OH, Fmoc-L-Leu-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Val-OH
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Washing solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
- Acetylation reagent: 20% (v/v) acetic anhydride in DMF
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H<sub>2</sub>O
- RP-HPLC solvents:
  - Solvent A: 0.1% TFA in H<sub>2</sub>O
  - Solvent B: 0.1% TFA in Acetonitrile (ACN)
- Mass Spectrometry Matrix:  $\alpha$ -Cyano-4-hydroxycinnamic acid (CHCA)

## Peptide Synthesis Workflow



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Caption: Workflow for the solid-phase synthesis of **CXCL8 (54-72)**.

## Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

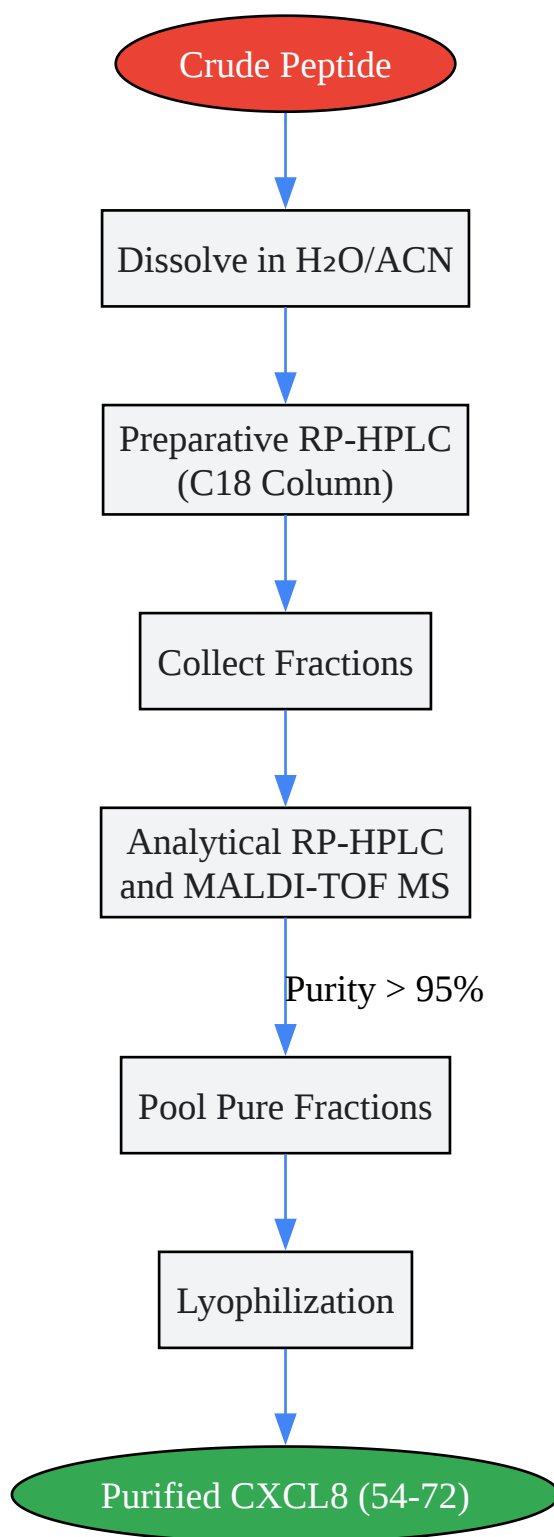
The **CXCL8 (54-72)** peptide with the sequence Ac-Lys-Glu-Asn-Trp-Val-Gln-Arg-Val-Val-Glu-Lys-Phe-Leu-Lys-Arg-Ala-Glu-Asn-Ser-NH<sub>2</sub> is synthesized on a Rink Amide resin to yield a C-terminally amidated peptide. The synthesis is performed using a microwave peptide synthesizer.

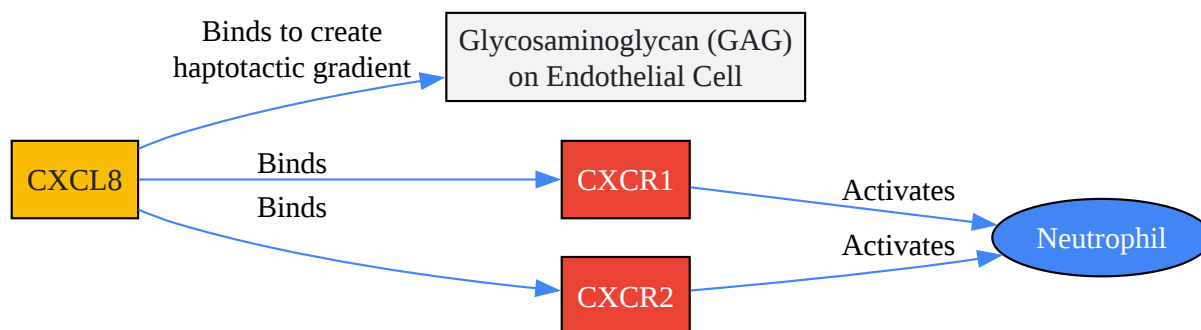
- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
- Washing: Wash the resin thoroughly with DMF, IPA, and then DMF.
- Amino Acid Coupling:
  - Pre-activate the first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
  - Add the activated amino acid solution to the resin and allow it to react for a specified time, assisted by microwave energy.
  - Monitor the coupling reaction for completion using a Kaiser test.
- Washing: Wash the resin with DMF to remove excess reagents.
- Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
- N-terminal Acetylation: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, acetylate the N-terminus by treating the peptide-resin with 20% acetic anhydride in DMF.
- Final Washing: Wash the peptide-resin extensively with DMF and DCM and dry it under vacuum.

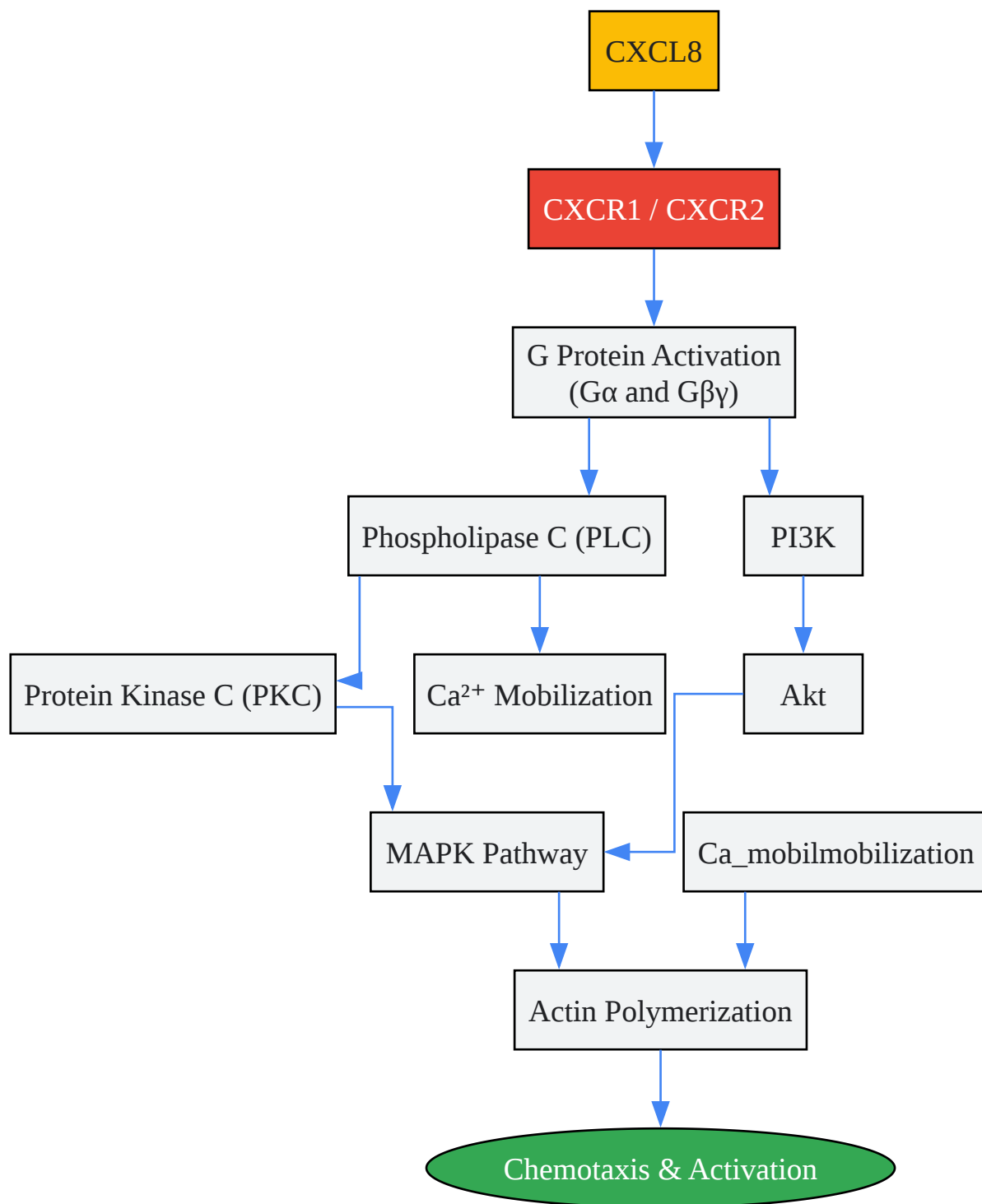
## Protocol 2: Peptide Cleavage and Deprotection

- **Cleavage:** Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
- **Precipitation:** Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- **Collection:** Centrifuge the mixture to pellet the precipitated peptide. Wash the pellet with cold diethyl ether and dry it under vacuum.

## Purification and Characterization Workflow







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